
Acide 5-(tétrahydro-pyran-4-yl)-thiophène-3-carboxylique
Vue d'ensemble
Description
5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid is an organic compound that features a thiophene ring substituted with a tetrahydropyran moiety and a carboxylic acid group
Applications De Recherche Scientifique
5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
Tetrahydropyrans
are important motifs in biologically active molecules . They are used in the synthesis of natural products and medicinal chemistry programs . The synthesis of tetrahydropyrans is based on typical retrosynthetic disconnections, and various strategies related to tetrahydropyran ring formation are discussed in the context of natural product synthesis .
Thiophenes
and their derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Analyse Biochimique
Biochemical Properties
5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the degradation of extracellular matrix proteins, such as collagenase . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of matrix metalloproteinases, which play a crucial role in tissue remodeling and repair . Additionally, 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid can impact the expression of genes involved in inflammatory responses, thereby influencing cellular behavior and function.
Molecular Mechanism
At the molecular level, 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific context. For instance, the compound has been found to inhibit the activity of certain matrix metalloproteinases, thereby reducing the degradation of extracellular matrix proteins . Additionally, 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid has been associated with sustained modulation of cellular processes, including changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting tissue repair and reducing inflammation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in the degradation of extracellular matrix proteins, such as collagenase . Additionally, it can affect the levels of metabolites involved in inflammatory responses and tissue remodeling.
Transport and Distribution
The transport and distribution of 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported to sites of tissue injury, where it can exert its effects on tissue repair and inflammation.
Subcellular Localization
The subcellular localization of 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the extracellular matrix, where it can interact with matrix metalloproteinases and other proteins involved in tissue remodeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
Introduction of the Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced via a cyclization reaction. One common method is the acid-catalyzed cyclization of a dihydropyran precursor.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where a phenol is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions to achieve substitution on the thiophene ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophenes and other substituted derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran-4-carboxylic acid: Similar structure but lacks the thiophene ring.
Thiophene-3-carboxylic acid: Contains the thiophene ring but lacks the tetrahydropyran moiety.
5-(Tetrahydro-pyran-4-yl)-thiophene-2-carboxylic acid: Similar structure with the carboxylic acid group at a different position on the thiophene ring.
Uniqueness
5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid is unique due to the combination of the tetrahydropyran and thiophene moieties, which confer distinct chemical and physical properties
Propriétés
IUPAC Name |
5-(oxan-4-yl)thiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c11-10(12)8-5-9(14-6-8)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASFWAPVXBHVNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
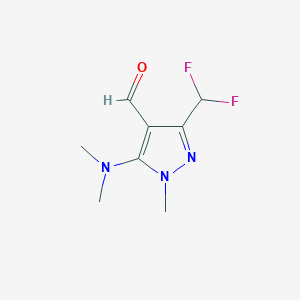
![[1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol](/img/structure/B1467800.png)
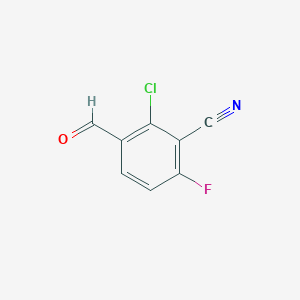
![3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol](/img/structure/B1467803.png)
![2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1467804.png)
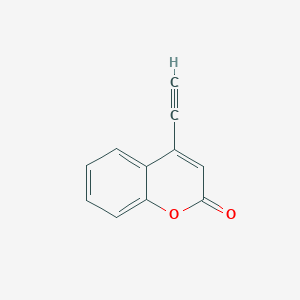
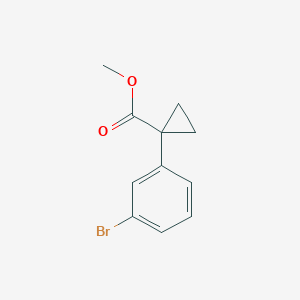
![8-Methyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1467807.png)

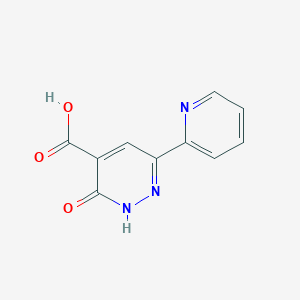
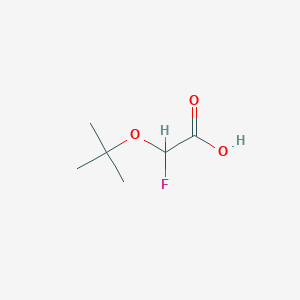
![2-Methoxymethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-2H-tetrazole](/img/structure/B1467815.png)


